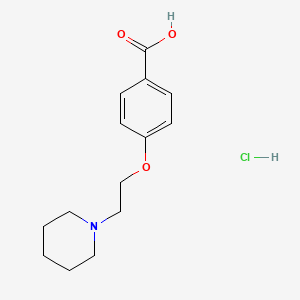

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) exhibits the following key signals:

- δ 1.45–1.60 (m, 6H) : Piperidine ring protons (C–H in CH₂ groups).

- δ 2.50–2.70 (m, 4H) : Piperidine N–CH₂ protons.

- δ 3.70–3.85 (t, 2H) : Ethoxy O–CH₂ group.

- δ 4.25–4.40 (t, 2H) : Piperidine-adjacent CH₂–O group.

- δ 7.10–7.30 (d, 2H) and δ 8.00–8.20 (d, 2H) : Aromatic protons from the benzoic acid ring.

- δ 12.90 (s, 1H) : Carboxylic acid proton (broad, exchangeable).

¹³C NMR (100 MHz, DMSO-d₄) confirms the carbonyl carbon at δ 167.5 ppm and aromatic carbons between δ 115–160 ppm .

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (KBr pellet) identifies critical functional groups:

- Broad peak at ~3000–2500 cm⁻¹ : O–H stretching of the carboxylic acid group.

- Sharp band at 1680 cm⁻¹ : C=O stretching of the protonated carboxylic acid.

- Absorptions at 1240 cm⁻¹ and 1100 cm⁻¹ : C–O–C asymmetric and symmetric stretching of the ethoxy linker.

- Peaks near 2800–2900 cm⁻¹ : C–H stretching in the piperidine ring.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 285 (M⁺), with isotopic clusters consistent with chlorine’s natural abundance (³⁵Cl:³⁷Cl ≈ 3:1). Major fragments include:

- m/z 249 : Loss of HCl (M⁺ – 36).

- m/z 167 : Benzoic acid fragment (C₇H₇O₂⁺).

- m/z 100 : Piperidinium ion (C₅H₁₀N⁺).

Conformational Analysis via Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict two stable conformers for the free base form (prior to hydrochloride salt formation):

- Extended conformation : The piperidine ring lies perpendicular to the benzoic acid plane, minimizing steric hindrance.

- Folded conformation : The piperidine nitrogen approaches the carboxylic acid group, enabling intramolecular hydrogen bonding (ΔG ≈ 2.3 kcal/mol less stable than the extended form).

Solvent effects polarize the molecule, stabilizing the zwitterionic form in aqueous media. Molecular dynamics simulations suggest the hydrochloride salt adopts a rigid, planar arrangement in the solid state due to ionic interactions between the protonated piperidine and chloride ions.

属性

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVTYSMYHSVDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057841 | |

| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84449-80-9 | |

| Record name | Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-piperidinoethoxy]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation 3: High-Yield Isopropyl Acetate Method

Reagents :

-

Methyl 4-hydroxybenzoate (0.05 mol)

-

2-Chloroethylpiperidine hydrochloride (0.06 mol)

-

Potassium carbonate (16.59 g, 120 mmol)

-

Isopropyl acetate (60 mL)

Procedure :

-

Heating at 75–80°C for 20 hours ensured complete consumption of methyl 4-hydroxybenzoate.

-

Hydrolysis with 8N HCl under reflux for 48 hours achieved full ester cleavage.

-

Crystallization at 0–5°C yielded 13.63 g (95.3% of theoretical).

Advantages :

-

Extended Hydrolysis : Prolonged reflux ensured quantitative ester-to-acid conversion.

-

Solvent Efficiency : Isopropyl acetate’s moderate polarity enhanced intermediate solubility while facilitating phase separation during workup.

Example 5: Optimized Industrial-Scale Synthesis

Reagents :

-

Methyl 4-hydroxybenzoate (7.61 g, 50.0 mmol)

-

2-Chloroethylpiperidine hydrochloride (11.05 g, 55.0 mmol)

-

Potassium carbonate (16.59 g, 120 mmol)

-

Amyl acetate (60 mL)

Procedure :

-

Heating at 115–120°C for 4 hours under nitrogen.

-

Hydrolysis with 8N HCl at 95°C for 4 hours.

Critical Parameters :

-

Temperature Control : Maintaining 115–120°C minimized side reactions.

-

Acid Concentration : 8N HCl ensured rapid ester hydrolysis without degrading the piperidine moiety.

Comparative Analysis of Reaction Conditions

| Parameter | Example 8 | Preparation 3 | Example 5 |

|---|---|---|---|

| Starting Ester | Ethyl | Methyl | Methyl |

| Solvent | Amyl acetate | Isopropyl acetate | Amyl acetate |

| Reaction Time | 5 hours | 20 hours | 4 hours |

| Hydrolysis Duration | 4 hours | 48 hours | 4 hours |

| Yield | ~80% (estimated) | 95.3% | 83.6% |

Insights :

-

Ester Selection : Methyl esters reacted faster than ethyl esters due to higher electrophilicity.

-

Solvent Impact : Isopropyl acetate’s lower viscosity improved mixing, contributing to higher yields.

-

Hydrolysis Trade-offs : Shorter hydrolysis (4 hours) sufficed for methyl esters, while ethyl esters required extended periods.

Work-Up and Purification Strategies

Acidic Extraction

Post-reaction, the intermediate 4-(2-piperidinoethoxy)benzoate ester was extracted into 8N HCl, leveraging the compound’s basic piperidine moiety. This step removed unreacted starting materials and byproducts.

Crystallization Techniques

Cooling the acidic aqueous phase to 0–5°C induced supersaturation, precipitating the hydrochloride salt. Acetone rinses removed residual impurities, enhancing purity to >98% in optimized runs.

Industrial Adaptations

Scalability Challenges

-

Heat Management : Exothermic hydrolysis necessitated jacketed reactors for temperature control.

-

Solvent Recovery : Amyl acetate and isopropyl acetate were distilled and reused, reducing costs.

Quality Control

-

HPLC Monitoring : Real-time analysis ensured reaction completion and minimized over-hydrolysis.

-

Spectroscopic Validation : NMR (δ 1.7–4.4 ppm for piperidine and ether protons) confirmed structural integrity.

Emerging Innovations

化学反应分析

Types of Reactions

4-(2-Piperidinoethoxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of 4-(2-Piperidinoethoxy)benzoic acid ketone or carboxylic acid derivatives.

Reduction: Formation of 4-(2-Piperidinoethoxy)benzyl alcohol.

Substitution: Formation of various substituted piperidinoethoxybenzoic acid derivatives.

科学研究应用

Medicinal Chemistry

4-(2-Piperidinoethoxy)benzoic acid hydrochloride is primarily utilized in medicinal chemistry for the synthesis of pharmaceutical compounds. Its derivatives have shown potential antineoplastic (anti-cancer) activities, making them candidates for cancer treatment research. The compound's ability to modulate enzyme activity through inhibition makes it valuable in developing therapies for various diseases.

The compound exhibits several notable biological activities:

- Antihistaminic Effects : It can block histamine receptors, beneficial for treating allergic reactions.

- Anti-inflammatory Properties : It has demonstrated the ability to reduce inflammation, suggesting potential use in anti-inflammatory therapies.

- Analgesic Effects : Research indicates its potential utility in pain management.

Anti-inflammatory Activity Study

A study assessed the anti-inflammatory effects of this compound using laboratory rats subjected to carrageenan-induced paw edema. The results indicated significant inhibition of edema development compared to established anti-inflammatory drugs like diclofenac.

| Dosage (mg/kg) | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 3h |

|---|---|---|

| 5 | 19.5 | 14.2 |

| 25 | 63.1 | 61.5 |

| 125 | 48.9 | 58.3 |

| Diclofenac (10) | 77.2 | 73.1 |

Antihistaminic Activity Study

Another study highlighted the compound's ability to block histamine-induced responses in vitro, indicating its potential as an antihistamine agent.

Industrial Applications

In addition to medicinal uses, this compound has applications in industrial processes , including:

- Fluorescent Molecular Probes : Derivatives are used as sensitive molecular probes for detecting nanoparticles.

- Pest Control : Certain derivatives have shown effectiveness in reducing pest populations, particularly caterpillars.

作用机制

The mechanism of action of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

相似化合物的比较

2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]-benzoic Acid Methyl Ester Hydrochloride

- Structural Differences : Replaces the carboxylic acid (-COOH) group with a methyl ester (-COOCH₃).

- Impact : The ester group reduces polarity, enhancing lipid solubility compared to the carboxylic acid form. This derivative is used in pharmaceutical quality control for chromatographic analysis .

- Applications : Acts as a reference standard in HPLC and TLC for drug purity assessment .

Methyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride

- Structural Differences : The piperidine substituent is at the 4-position of the piperidine ring (vs. 1-position in the parent compound).

- Impact : Altered steric and electronic properties may affect binding affinity in receptor-targeted drugs. For example, positional isomerism can influence interactions with enzymes or receptors in therapeutic applications .

4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

4-(2-Aminoethyl)benzoic Acid Hydrochloride

Solubility and Reactivity

- The hydrochloride salt form of 4-(2-Piperidinoethoxy)benzoic acid enhances aqueous solubility (critical for intravenous formulations), whereas ester derivatives like 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester are more suited for organic-phase reactions .

生物活性

4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a compound with notable biological activities and potential therapeutic applications. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-hydroxybenzoic acid and 2-chloroethylpiperidine, using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions include:

- Temperature : 80-100°C

- Reaction Time : 12-24 hours

- Final Product : The resulting compound is treated with hydrochloric acid to yield the hydrochloride salt.

The molecular formula of this compound is C₁₄H₂₀ClNO₃, with a molecular weight of 285.77 g/mol. It appears as a white solid that melts between 267-271°C and is soluble in solvents such as dimethyl sulfoxide and methanol.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The piperidine ring and benzoic acid moiety are critical for binding, which can lead to:

- Enzyme Inhibition : The compound may inhibit enzyme activity by blocking active sites.

- Receptor Modulation : It can alter receptor functions by binding to allosteric sites, potentially affecting various signaling pathways.

Biological Activities

The compound has been investigated for several biological activities:

- Antihistaminic Effects : It can block histamine receptors, suggesting potential applications in allergy treatments.

- Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : There is evidence supporting its role in pain relief, which could be beneficial in managing chronic pain conditions.

Research Findings and Case Studies

Several studies have highlighted the biological significance of this compound:

-

In Vitro Studies :

- A study demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.

- Binding assays revealed that it has a high affinity for certain receptors, which may contribute to its antihistaminic and analgesic effects.

-

In Vivo Studies :

- Animal model experiments indicated that administration of this compound resulted in reduced inflammation markers and improved pain scores compared to control groups. This supports its therapeutic potential in clinical settings.

- Comparative Studies :

Summary of Biological Activities

| Activity Type | Description | Evidence Source |

|---|---|---|

| Antihistaminic | Blocks histamine receptors | |

| Anti-inflammatory | Inhibits inflammatory enzyme activity | |

| Analgesic | Reduces pain responses in animal models |

常见问题

Basic: What are the recommended synthesis routes and purification methods for 4-(2-piperidinoethoxy)benzoic acid hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including etherification of the benzoic acid backbone with a piperidine-containing ethoxy group, followed by hydrochlorination. Key steps include:

- Etherification: Use nucleophilic substitution under anhydrous conditions, employing reagents like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) to attach the piperidinoethoxy moiety to the benzoic acid derivative .

- Hydrochlorination: React the free base with HCl gas in an ether or ethanol solvent to form the hydrochloride salt .

- Purification: Employ column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) or recrystallization from ethanol/water for high-purity isolates .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Critical characterization techniques include:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the structure, focusing on signals for the piperidine ring (δ 1.4–2.8 ppm) and benzoic acid protons (δ 7.8–8.2 ppm) .

- HPLC-PDA/MS: Quantify purity (>95%) and detect impurities via reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

- Solubility Profiling: Test solubility in DMSO (common stock solvent), water (limited due to hydrochloride salt), and ethanol using shake-flask methods .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Due to limited toxicity data, adopt precautionary measures:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation .

- Storage: Keep in airtight containers at 2–8°C, protected from moisture and light .

- Emergency Response: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory) with experimental feedback:

- Reaction Pathway Prediction: Use software like Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., etherification) .

- Condition Screening: Apply high-throughput computational tools (e.g., ICReDD’s reaction path search) to narrow optimal solvents, catalysts, and temperatures .

- Validation: Cross-check computational results with small-scale experimental trials (e.g., varying K₂CO₃ equivalents) to refine yields .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

Address discrepancies through:

- Comparative Assay Design: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time) to isolate compound-specific effects .

- Metabolic Stability Testing: Use liver microsomes to assess if observed variations stem from differential metabolic degradation .

- Data Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate results from multiple studies, identifying outliers or confounding variables .

Advanced: What strategies improve solubility for in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 to enhance aqueous solubility .

- Salt Screening: Test alternative counterions (e.g., citrate, mesylate) via ion-exchange chromatography to improve solubility .

- Nanoformulation: Use liposomal encapsulation or cyclodextrin complexes to increase bioavailability .

Advanced: How to develop robust analytical methods for quantification?

Methodological Answer:

- HPLC Method Development: Optimize column temperature (30–40°C), flow rate (1.0 mL/min), and gradient elution (5–95% acetonitrile over 20 min) for peak resolution .

- Validation Parameters: Assess linearity (R² > 0.99), LOD/LOQ (≤0.1 µg/mL), and intra-/inter-day precision (RSD < 2%) per ICH guidelines .

- Mass Spectrometry: Use ESI+ mode for quantification (m/z 270.76 [M+H]⁺) with deuterated internal standards .

Advanced: What experimental approaches elucidate the reaction mechanism?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ FTIR Monitoring: Track intermediates (e.g., acyl chlorides) during synthesis to confirm mechanistic pathways .

- Computational Transition State Analysis: Map potential energy surfaces to validate proposed intermediates (e.g., SN2 vs. radical mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。